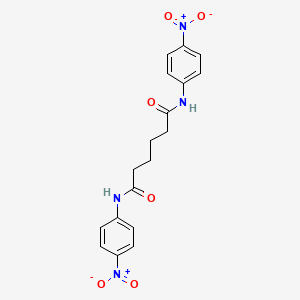
N,N'-bis(4-nitrophenyl)hexanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis(4-nitrophenyl)hexanediamide is an organic compound characterized by the presence of two nitrophenyl groups attached to a hexanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-nitrophenyl)hexanediamide typically involves the reaction of hexanediamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-bis(4-nitrophenyl)hexanediamide may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control of reaction parameters, leading to higher purity and consistent product quality. The use of catalysts, such as platinum on carbon, can further improve the reaction rate and yield.
化学反应分析
Types of Reactions
N,N’-bis(4-nitrophenyl)hexanediamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product is N,N’-bis(4-aminophenyl)hexanediamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted hexanediamides.
科学研究应用
N,N’-bis(4-nitrophenyl)hexanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of N,N’-bis(4-nitrophenyl)hexanediamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amine groups, which can then interact with biological molecules through hydrogen bonding and other interactions. The hexanediamide backbone provides structural stability and facilitates the compound’s incorporation into larger molecular frameworks.
相似化合物的比较
N,N’-bis(4-nitrophenyl)hexanediamide can be compared with similar compounds such as N,N’-bis(4-nitrophenyl)urea and N,N’-bis(2-nitrophenyl)hexanediamide. These compounds share structural similarities but differ in their functional groups and reactivity. N,N’-bis(4-nitrophenyl)hexanediamide is unique due to its hexanediamide backbone, which imparts distinct chemical and physical properties.
List of Similar Compounds
- N,N’-bis(4-nitrophenyl)urea
- N,N’-bis(2-nitrophenyl)hexanediamide
- N,N’-bis(3-nitrophenyl)hexanediamide
生物活性
N,N'-bis(4-nitrophenyl)hexanediamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound, with the chemical formula C18H20N4O4, features two nitrophenyl groups attached to a hexanediamide backbone. This structure is significant as it influences the compound's solubility, reactivity, and biological interactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies involving substituted prolinamides have demonstrated significant cytotoxic effects against various human carcinoma cell lines. The MTT assay revealed that certain derivatives achieved up to 95.41% cell inhibition against A549 lung cancer cells at a concentration of 100 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | % Inhibition at 100 µM | Reference |
|---|---|---|---|
| N-(4-nitrophenyl)-l-prolinamide | A549 | 95.41 | |
| N-(4-nitrophenyl)-l-prolinamide | HCT-116 | 93.33 | |
| N-(4-nitrophenyl)-l-prolinamide | HepG2 | 79.50 |
Antimicrobial Activity
In addition to anticancer properties, this compound and its analogs have shown promising antimicrobial activities. Research on similar compounds has highlighted their effectiveness against various bacterial strains and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes and interference with critical metabolic processes.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of synthesized compounds related to this compound reported moderate to good activity against both Gram-positive and Gram-negative bacteria . The compounds were tested using the cup plate method, demonstrating that structural modifications can enhance bioactivity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in the substituents on the phenyl rings or modifications in the alkane chain length can significantly affect both anticancer and antimicrobial activities.
Table 2: Structure-Activity Relationships
属性
CAS 编号 |
58824-58-1 |
|---|---|
分子式 |
C18H18N4O6 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
N,N'-bis(4-nitrophenyl)hexanediamide |
InChI |
InChI=1S/C18H18N4O6/c23-17(19-13-5-9-15(10-6-13)21(25)26)3-1-2-4-18(24)20-14-7-11-16(12-8-14)22(27)28/h5-12H,1-4H2,(H,19,23)(H,20,24) |
InChI 键 |
FWNLTJRKBQJOSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















